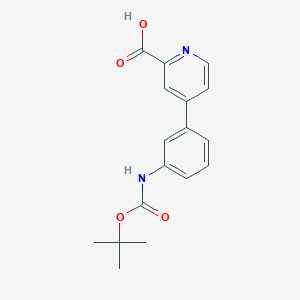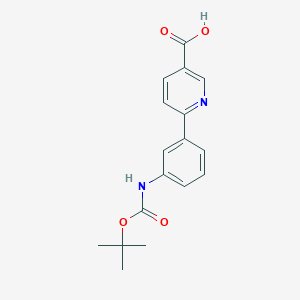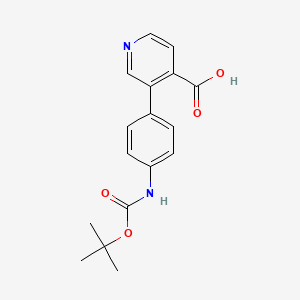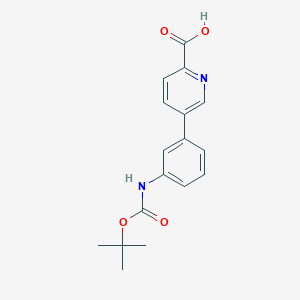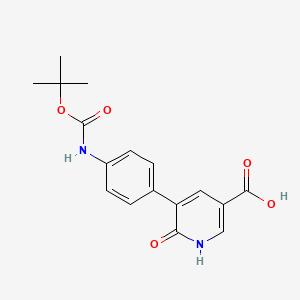
6-(4-BOC-Aminophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-BOC-Aminophenyl)picolinic acid (6-BAPA) is a compound that has been used in scientific research for a variety of applications. It is a derivative of picolinic acid, a naturally occurring substance found in plants, fungi, and bacteria. 6-BAPA has been extensively studied for its ability to act as a metal chelator, a process that involves binding to metal ions and preventing them from participating in chemical reactions. In addition, 6-BAPA has been shown to have potential therapeutic applications in the treatment of several diseases.
Aplicaciones Científicas De Investigación
6-(4-BOC-Aminophenyl)picolinic acid, 95% has been used in scientific research for a variety of applications, including metal chelation, drug delivery, and as a potential therapeutic agent. As a metal chelator, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been used to study the effects of metal ions on protein structure and function, as well as to study the effects of metal ions on the activity of enzymes. 6-(4-BOC-Aminophenyl)picolinic acid, 95% has also been used in drug delivery applications, as it can be used to bind to metal ions and prevent them from participating in chemical reactions. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been studied as a potential therapeutic agent, as it has been shown to have potential therapeutic applications in the treatment of several diseases.
Mecanismo De Acción
6-(4-BOC-Aminophenyl)picolinic acid, 95% binds to metal ions, such as iron and copper, and prevents them from participating in chemical reactions. This process, known as metal chelation, has been studied extensively in scientific research. 6-(4-BOC-Aminophenyl)picolinic acid, 95% is able to bind to metal ions because of its high affinity for them, and it has been shown to be more effective than other chelators, such as EDTA and DTPA, at binding to metal ions.
Biochemical and Physiological Effects
6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. In particular, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, as well as to have potential therapeutic applications in the treatment of several diseases. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a protective effect against oxidative stress, a condition in which the body’s cells are damaged by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research has a number of advantages. In particular, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is a relatively inexpensive compound and is easy to synthesize. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has a high affinity for metal ions, making it an effective metal chelator. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of metal ions on protein structure and function.
However, there are also some limitations to the use of 6-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is not as effective at binding to certain metal ions, such as zinc, as other chelators, such as EDTA and DTPA. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is not as stable as other chelators, meaning that it can degrade over time.
Direcciones Futuras
In the future, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in a variety of applications. For example, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of novel drug delivery systems, as it has been shown to have potential therapeutic applications. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of new metal chelation agents, as it has been shown to be more effective than other chelators at binding to metal ions. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of new therapeutic agents, as it has been shown to have a number of biochemical and physiological effects.
Métodos De Síntesis
6-(4-BOC-Aminophenyl)picolinic acid, 95% can be synthesized using a number of different methods, including the reaction of 4-bromo-2-chloro-5-nitrophenol with picolinic acid and subsequent deprotection of the 4-bromo-2-chloro-5-nitrophenol. The reaction of 4-bromo-2-chloro-5-nitrophenol with picolinic acid is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is then followed by deprotection of the 4-bromo-2-chloro-5-nitrophenol to yield the desired product, 6-(4-BOC-Aminophenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)18-12-9-7-11(8-10-12)13-5-4-6-14(19-13)15(20)21/h4-10H,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVORIWRVJTCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)

